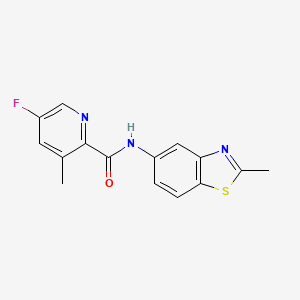

5-fluoro-3-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide

Description

Properties

IUPAC Name |

5-fluoro-3-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3OS/c1-8-5-10(16)7-17-14(8)15(20)19-11-3-4-13-12(6-11)18-9(2)21-13/h3-7H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCLBFAFTYXFSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)NC2=CC3=C(C=C2)SC(=N3)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide typically involves multiple steps

Preparation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Formation of Pyridine Ring: The pyridine ring can be introduced through a condensation reaction involving a suitable precursor, such as 3-methyl-5-fluoropyridine-2-carboxylic acid.

Coupling Reaction: The final step involves coupling the benzothiazole moiety with the pyridine ring using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-fluoro-3-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.

Industrial Applications:

Mechanism of Action

The mechanism of action of 5-fluoro-3-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound is compared to analogs from patent literature and crystallographic studies (Table 1).

Table 1: Structural Comparison of Key Compounds

Key Findings from Comparative Analysis

Core Heterocycle Influence: The target compound’s pyridine core contrasts with the pyrido-pyrimidinone in patent derivatives . The latter’s fused ring system may improve binding affinity to kinases or GPCRs due to increased rigidity and surface area.

Substituent Effects: Fluorine vs. Methyl: The 5-fluoro group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., 5-methyl substitution in ). Piperazine Derivatives: Patent compounds incorporate piperazine or diazepane groups at the 7-position, which may improve solubility (via basicity) and pharmacokinetics relative to the target’s simpler structure.

Benzothiazole vs. This could enhance membrane permeability or target engagement in hydrophobic binding pockets.

Carboxamide Linker :

Physicochemical and Pharmacokinetic Implications

- Solubility : Piperazine-containing patent derivatives may exhibit superior aqueous solubility due to ionizable nitrogen atoms, whereas the target compound relies on carboxamide polarity for dissolution.

- Metabolic Stability: Fluorine substitution in the target compound reduces susceptibility to cytochrome P450 oxidation compared to non-halogenated analogs .

Biological Activity

5-Fluoro-3-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications.

- Molecular Formula : C15H14FN3OS

- Molecular Weight : 299.36 g/mol

- LogP : 2.7 (indicating moderate lipophilicity)

- Hydrogen Bond Donors : 1

- Hydrogen Bond Acceptors : 9

The compound exhibits various biological activities attributed to its structural components:

- Antitumor Activity : Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation. The presence of fluorine and methyl groups enhances the interaction with cellular targets, potentially leading to increased cytotoxicity against specific cancer cell lines such as MCF-7 and MDA-MB-231 .

- Antiviral Properties : Recent evaluations indicated that compounds with similar structures demonstrated significant activity against viruses like H5N1 and SARS-CoV-2. The incorporation of fluorine atoms has been linked to improved antiviral efficacy .

- Inhibition of Enzymatic Activity : The compound may interact with various enzymes involved in cancer progression and inflammation, although specific targets remain to be fully elucidated.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Pathogen | IC50 (µM) | Reference |

|---|---|---|---|

| Antitumor | MCF-7 | 0.65 | |

| Antitumor | MDA-MB-231 | 2.41 | |

| Antiviral | H5N1 Virus | Significant | |

| Antiviral | SARS-CoV-2 | Significant |

Case Studies

- Antitumor Efficacy : In a study focusing on the cytotoxic effects of benzothiazole derivatives, the compound exhibited significant inhibition of proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved apoptosis induction, with flow cytometry confirming increased rates of cell death in treated cells .

- Antiviral Activity : A series of benzothiazole-pyridine hybrids were synthesized and tested against H5N1 and SARS-CoV-2 viruses. Compounds containing fluorine atoms showed enhanced antiviral activity, indicating that structural modifications can lead to improved therapeutic profiles against viral pathogens .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-fluoro-3-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-2-carboxamide?

- Methodological Answer : The synthesis typically involves coupling pyridine-2-carboxylic acid derivatives with substituted benzothiazole amines. A general procedure includes:

Activating the carboxylic acid group using coupling agents like EDC/HOBt in anhydrous DMF.

Reacting with 2-methyl-1,3-benzothiazol-5-amine under nitrogen to prevent oxidation.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by HPLC to achieve ≥95% purity .

- Key Considerations : Monitor reaction progress using TLC (silica GF254 plates). Optimize stoichiometry to minimize byproducts like unreacted amine or dimerization.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions (e.g., fluorine at pyridine C5, methyl at benzothiazole C2). For example, the fluorine atom induces distinct splitting patterns in H NMR .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peak at m/z 330.1).

- XRD : Single-crystal X-ray diffraction (as in analogous carboxamides) provides unambiguous confirmation of the benzothiazole-pyridine orientation .

Q. How do solubility properties vary across solvents, and what implications does this have for experimental design?

- Methodological Answer :

- Solubility Profiling : Test in DMSO (high solubility), ethanol (moderate), and water (poor). Use shake-flask method with UV-Vis quantification (λmax ~270 nm).

- Experimental Design : For biological assays, pre-dissolve in DMSO (≤0.1% final concentration) to avoid solvent interference. For crystallization trials, use ethanol/water mixtures to induce slow precipitation .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways or predict regioselectivity in derivative synthesis?

- Methodological Answer :

- Reaction Path Search : Employ density functional theory (DFT) to model transition states (e.g., B3LYP/6-31G* level). This predicts favored attack sites, such as the benzothiazole NH group’s nucleophilicity toward the activated pyridine carbonyl .

- Machine Learning : Train models on existing benzothiazole-carboxamide reaction datasets to predict yields under varied conditions (e.g., solvent polarity, temperature) .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC50 values across assays)?

- Methodological Answer :

- Assay Validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based). For kinase inhibition studies, confirm ATP concentration consistency, as this impacts IC50 .

- Data Normalization : Use internal controls (e.g., staurosporine as a reference inhibitor) and apply statistical frameworks like ANOVA to identify outlier datasets .

Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

- Methodological Answer :

- Degradation Studies : Incubate in pH 1–13 buffers (37°C, 24 hrs) and analyze via LC-MS. The benzothiazole ring is prone to hydrolysis under strong acids (pH <2), while the pyridine-fluoro group remains stable up to pH 10 .

- Kinetic Modeling : Use first-order decay models to predict shelf-life in storage buffers (e.g., t1/2 = 48 hrs at pH 1 vs. t1/2 = 300 hrs at pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.